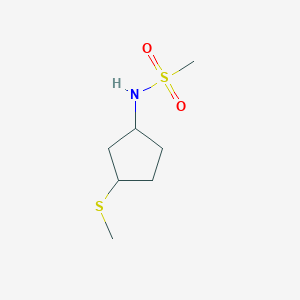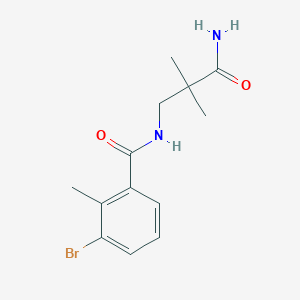![molecular formula C8H12N4O B6629116 N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated in animal models. It has also been found to exhibit significant pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to accumulate in fungal cells, leading to a high concentration of the compound at the site of infection.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has several advantages for use in lab experiments, including its broad-spectrum antifungal activity, low toxicity, and good pharmacokinetic properties. However, this compound has some limitations, including its high cost and the development of resistance in some fungal species.
Orientations Futures
There are several future directions for research on N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its cost. Another area of research is the identification of new targets for this compound, which could lead to the development of new antifungal drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. Its broad-spectrum antifungal activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for the development of new antifungal drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of study.
Méthodes De Synthèse
The synthesis of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 1-(1H-1,2,4-triazol-5-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antifungal activity against various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(7-9-4-10-12-7)11-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMTWJNZBGENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)


![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
